molecular formula C12H15N3O4 B7581318 4-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]morpholine-3-carboxylic acid

4-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]morpholine-3-carboxylic acid

Cat. No. B7581318
M. Wt: 265.26 g/mol
InChI Key: NAJZCKKHMLTGJP-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]morpholine-3-carboxylic acid, also known as MPAC, is a chemical compound that has been widely studied in the field of medicinal chemistry. MPAC is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. In

Mechanism of Action

4-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]morpholine-3-carboxylic acid works by inhibiting the activity of DPP-4, an enzyme that breaks down incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, 4-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]morpholine-3-carboxylic acid increases the levels of these hormones, which in turn stimulate insulin secretion and decrease glucagon secretion. This leads to improved glycemic control in patients with type 2 diabetes mellitus.
Biochemical and Physiological Effects:
4-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]morpholine-3-carboxylic acid has been shown to improve glycemic control in patients with type 2 diabetes mellitus. In addition, 4-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]morpholine-3-carboxylic acid has been shown to have anti-inflammatory and anti-oxidant effects, which may be beneficial in the treatment of other diseases such as cancer and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]morpholine-3-carboxylic acid in lab experiments is its high potency as a DPP-4 inhibitor. However, one limitation is that 4-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]morpholine-3-carboxylic acid may have off-target effects on other enzymes, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 4-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]morpholine-3-carboxylic acid. One direction is to investigate the potential use of 4-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]morpholine-3-carboxylic acid in the treatment of other diseases such as cancer and Alzheimer's disease. Another direction is to explore the development of more selective DPP-4 inhibitors that do not have off-target effects. Finally, further research is needed to fully understand the biochemical and physiological effects of 4-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]morpholine-3-carboxylic acid and its mechanism of action.

Synthesis Methods

4-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]morpholine-3-carboxylic acid can be synthesized using a variety of methods. One common method involves the reaction of morpholine-3-carboxylic acid with 2-methylpyrazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography.

Scientific Research Applications

4-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]morpholine-3-carboxylic acid has been extensively studied for its potential use in the treatment of type 2 diabetes mellitus. DPP-4 inhibitors such as 4-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]morpholine-3-carboxylic acid have been shown to improve glycemic control by increasing insulin secretion and decreasing glucagon secretion. In addition, 4-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]morpholine-3-carboxylic acid has been investigated for its potential use in the treatment of other diseases such as cancer and Alzheimer's disease.

properties

IUPAC Name

4-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]morpholine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4/c1-14-9(4-5-13-14)2-3-11(16)15-6-7-19-8-10(15)12(17)18/h2-5,10H,6-8H2,1H3,(H,17,18)/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJZCKKHMLTGJP-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C=CC(=O)N2CCOCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)/C=C/C(=O)N2CCOCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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